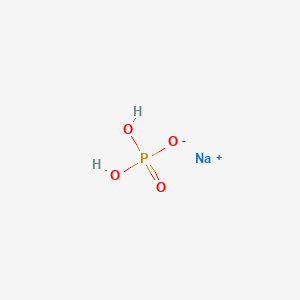

sodium;dihydrogen phosphate

概要

説明

sodium;dihydrogen phosphate, also known as Cyclodextrin, is a cyclic oligosaccharide composed of glucose units linked by α-1,4-glycosidic bonds. Cyclodextrins are known for their ability to form inclusion complexes with various molecules, making them valuable in numerous applications, including pharmaceuticals, food, and cosmetics.

準備方法

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically synthesized from starch through the enzymatic action of cyclodextrin glycosyltransferase. The process involves the conversion of starch into cyclodextrins under controlled conditions, including temperature, pH, and enzyme concentration. The reaction is usually carried out in aqueous solutions, and the resulting cyclodextrins are purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of cyclodextrins involves large-scale enzymatic conversion of starch. The process is optimized for high yield and purity, often using bioreactors to control the reaction environment. The cyclodextrins are then separated and purified using techniques such as ultrafiltration, precipitation, and drying.

化学反応の分析

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.

Substitution: Substitution reactions involve replacing hydrogen atoms with other functional groups, such as alkyl or acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various cyclodextrin derivatives with altered solubility, stability, and inclusion properties. These derivatives are used to enhance the performance of cyclodextrins in different applications.

科学的研究の応用

Food Industry Applications

Emulsifier and Thickening Agent

Sodium dihydrogen phosphate is widely used as an emulsifier in processed foods such as cheese and baked goods. It helps stabilize mixtures by preventing separation of ingredients. Additionally, it acts as a thickening agent in products like evaporated milk and animal feed .

pH Control

This compound is also utilized to control the pH levels in food products, which is crucial for maintaining flavor, color, and texture. It is commonly found in baking powders where it serves as a leavening agent .

Nutritional Supplement

Sodium dihydrogen phosphate is added to various food products as a nutrient supplement, providing essential phosphorus for dietary needs. It is particularly important in animal feed formulations .

Pharmaceutical Applications

Electrolyte Replenisher

In the medical field, sodium dihydrogen phosphate is used intravenously to replenish electrolytes in patients. It is also employed as a laxative, either orally or rectally, to relieve constipation and prepare patients for medical procedures .

Buffering Agent

In pharmaceutical formulations, it serves as a buffering agent to maintain the stability of drugs during storage and administration. Its low microbial limits make it suitable for high-risk applications in biopharmaceutical processes .

Biochemical Research

Chromatography Applications

Sodium dihydrogen phosphate is utilized in chromatography as part of buffer systems for the purification of biomolecules. It helps maintain the desired pH during separation processes, which is critical for achieving optimal results in biochemical assays .

Liposome-Based Drug Delivery Systems

Research has demonstrated that sodium dihydrogen phosphate plays a role in the formulation of liposomes used for drug delivery. Liposomes are effective carriers for hydrophilic and hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy .

Table 1: Applications of Sodium Dihydrogen Phosphate

| Application Area | Specific Uses |

|---|---|

| Food Industry | Emulsifier in cheese; thickener in milk products |

| pH control in baking powders | |

| Nutritional supplement in animal feed | |

| Pharmaceutical | Electrolyte replenisher; laxative |

| Buffering agent in drug formulations | |

| Biochemical Research | Buffer system component in chromatography |

| Formulation of liposomes for drug delivery |

Table 2: Case Studies on Sodium Dihydrogen Phosphate

作用機序

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This mechanism enhances the solubility, stability, and bioavailability of the guest molecules. Cyclodextrins can also modulate the release rate of encapsulated compounds, making them useful in controlled release formulations.

類似化合物との比較

Cyclodextrins are unique compared to other oligosaccharides due to their ability to form inclusion complexes. Similar compounds include:

Amylose: A linear polysaccharide that does not form inclusion complexes.

Cellulose: A linear polysaccharide with different structural properties and applications.

Inulin: A fructose-based polysaccharide with prebiotic properties but lacking inclusion complex formation.

Cyclodextrins stand out due to their cyclic structure and the ability to encapsulate a wide range of molecules, making them versatile in various fields.

特性

IUPAC Name |

sodium;dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPJDKMHJJGVTQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2NaO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.977 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。